molecular formula C20H17NO2 B12587099 2,7-Dimethoxy-9-phenyl-9H-carbazole CAS No. 592551-52-5

2,7-Dimethoxy-9-phenyl-9H-carbazole

Cat. No.: B12587099
CAS No.: 592551-52-5
M. Wt: 303.4 g/mol
InChI Key: JAYXWWFBMRWOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethoxy-9-phenyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . This compound, specifically, features two methoxy groups at the 2 and 7 positions and a phenyl group at the 9 position, which contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-9-phenyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method includes the reaction of 2,7-dimethoxycarbazole with phenylboronic acid under Suzuki coupling conditions . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-9-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. The methoxy and phenyl groups contribute to its ability to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity to biological targets. Additionally, the compound’s electronic properties enable it to act as an electron donor or acceptor in redox reactions, making it useful in optoelectronic applications .

Properties

CAS No.

592551-52-5

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2,7-dimethoxy-9-phenylcarbazole

InChI

InChI=1S/C20H17NO2/c1-22-15-8-10-17-18-11-9-16(23-2)13-20(18)21(19(17)12-15)14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

JAYXWWFBMRWOQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2C4=CC=CC=C4)C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.